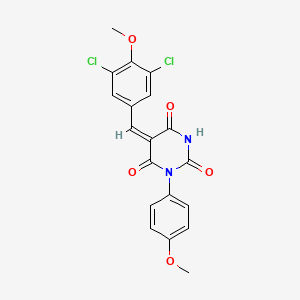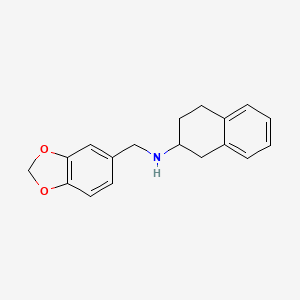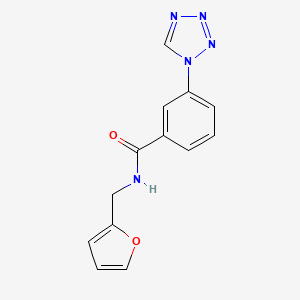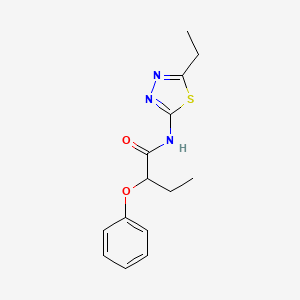![molecular formula C14H22N2O4S B4931610 5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide, commonly known as PSB-1115, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-1115 belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, PSB-1115 has shown promise in treating other conditions as well, such as cancer and neurodegenerative diseases.
Mécanisme D'action
PSB-1115 exerts its effects by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells and cancer cells. This binding leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and leads to the release of insulin or induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have several biochemical and physiological effects. It stimulates insulin secretion and improves glucose tolerance in animal models. Additionally, it inhibits the growth of cancer cells and induces apoptosis in cancer cells. PSB-1115 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PSB-1115 in lab experiments is its well-established synthesis method, which yields high purity and yield. Additionally, PSB-1115 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using PSB-1115 in lab experiments is its potential toxicity, which must be carefully evaluated.
Orientations Futures
There are several future directions for research on PSB-1115. One area of research is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. PSB-1115 has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Additionally, PSB-1115 could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Finally, PSB-1115 could be further optimized for its use as an antidiabetic agent, as it has been shown to stimulate insulin secretion and improve glucose tolerance in animal models.
Méthodes De Synthèse
The synthesis of PSB-1115 involves several steps, including the reaction of 2-methoxybenzoyl chloride with isopropylamine to form 2-methoxy-N-isopropylbenzamide. This intermediate is then reacted with N-propylsulfonyl chloride in the presence of a base to form PSB-1115. The synthesis of PSB-1115 has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
PSB-1115 has been studied extensively for its potential therapeutic applications. One area of research is its use as an antidiabetic agent. PSB-1115 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. Additionally, PSB-1115 has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-methoxy-5-(propan-2-ylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-8-15-14(17)12-9-11(6-7-13(12)20-4)21(18,19)16-10(2)3/h6-7,9-10,16H,5,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSZPCYPWALIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)


![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)

